Withaferine A, dihydro-

Vue d'ensemble

Description

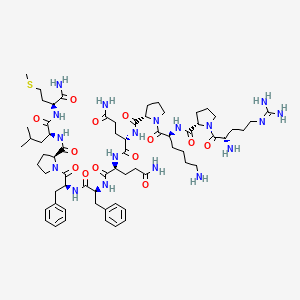

Withaferin A is a C28 steroidal lactone derived from the plant Withania somnifera, commonly known as Ashwagandha . It is the first member of the withanolide class of ergostane type product to be discovered . It has received great attention for its anticancer properties noted in cancer cells of various origins .

Molecular Structure Analysis

Withaferin A is a highly reactive compound due to the presence of two hydrogen bond donors and six hydrogen bond acceptor groups . It contains four cycloalkane ring structures, three cyclohexane rings, and one cyclopentane ring . The double bond in ring A and the epoxide ring are mainly responsible for the cytotoxicity .

Chemical Reactions Analysis

Withaferin A is highly reactive because of the ketone-containing unsaturated A ring, the epoxide in the B ring, and the unsaturated lactone ring . The 22nd and 26th carbons of the ergostane skeleton in withaferin A and related steroidal compounds are oxidized to form a six-membered delta lactone unit .

Physical And Chemical Properties Analysis

Withaferin A is a C28 steroidal lactone with a molecular weight of 470.60 . It is highly reactive due to the presence of two hydrogen bond donors and six hydrogen bond acceptor groups .

Applications De Recherche Scientifique

Thérapeutiques anticancéreuses

Withaferine A (WA) : a été largement étudiée pour ses propriétés anticancéreuses. Elle présente un large éventail de profils pharmacologiques, notamment des activités anticancéreuses, anti-inflammatoires et immunosuppressives . Le potentiel anticancéreux de WA est particulièrement remarquable en raison de sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire, l'angiogenèse et la progression métastatique . Elle s'est avérée prometteuse pour atténuer diverses caractéristiques du cancer en modifiant le stress oxydatif et en favorisant l'autophagie .

Effets neuroprotecteurs

WA présente un potentiel significatif dans le traitement des maladies neurodégénératives. Elle inhibe des enzymes telles que l'acétylcholinestérase et la butyrylcholinestérase, qui sont impliquées dans des affections telles que la maladie d'Alzheimer . En régulant à la hausse l'adiponectine et en empêchant la phosphorylation des récepteurs activés par les proliférateurs de peroxysomes (PPARγ), WA présente également une activité antidiabétique, ce qui peut être bénéfique pour la prise en charge des maladies neurodégénératives associées au diabète .

Activité cardioprotectrice

L'activité cardioprotectrice de WA est liée à sa capacité à activer la protéine kinase activée par l'AMP (AMPK) et à supprimer l'apoptose mitochondriale . Cela suggère que WA pourrait être utilisé pour développer des traitements pour diverses maladies cardiovasculaires, offrant une approche basée sur les composés naturels pour la santé cardiaque.

Applications anti-obésité

La recherche a indiqué que WA agit comme un « sensibilisateur de la leptine », ce qui en fait un candidat potentiel pour les traitements anti-obésité. Des études sur des souris de laboratoire obèses ont montré une réduction significative du poids corporel lorsqu'elles ont été traitées avec WA, même avec un régime alimentaire riche en graisses . Cela ouvre des possibilités pour son application dans la gestion du poids et la recherche sur l'obésité.

Propriétés antivirales et antimicrobiennes

WA possède des propriétés antiherpétiques et antileishmaniennes, ce qui en fait un composé précieux dans le développement de nouveaux agents antiviraux et antimicrobiens . Sa capacité à lutter contre les infections causées par le virus de l'herpès et les parasites Leishmania souligne son potentiel pour traiter les maladies infectieuses.

Cicatrisation des plaies et effets antifibrotiques

Le potentiel cicatrisant de WA est étayé par ses activités antifibrotiques et antiplaquettaires . Elle peut favoriser la cicatrisation des plaies et peut être utile dans le traitement des maladies fibrotiques, offrant une approche multiforme pour la réparation et la régénération des tissus.

Mécanisme D'action

Target of Action

Withaferin A, dihydro- is a steroidal lactone withanolide that has been found to interact with several targets. It has been shown to interact with key role players in cancerous activity of the cell to exert its pro-apoptotic effects . Some of the identified targets include BCR-ABL, ACE2, Mortalin (mtHsp70), and Nrf2 .

Mode of Action

Withaferin A, dihydro- exerts its anti-tumor influence by inducing cell cycle arrest, apoptosis, autophagy, and ferroptosis . Additionally, it inhibits cell proliferation, cancer stem cells, tumor metastasis, and also suppresses epithelial-mesenchymal transition (EMT) and angiogenesis . It has been found to alter the spindle microtubule organization, suggesting a probable mechanism of tumor growth inhibition .

Biochemical Pathways

Withaferin A, dihydro- has been found to affect multiple biochemical pathways. It alters oxidative stress, promotes apoptosis, and autophagy, inhibits cell proliferation, reduces angiogenesis, and metastasis progression . It has also been found to inhibit acetylcholesterinases and butyrylcholinesterases enzyme activity, upregulate adiponectin and prevent the phosphorylation of peroxisome proliferator-activated receptors (PPARγ), and activate AMP-activated protein kinase (AMPK) while suppressing mitochondrial apoptosis .

Pharmacokinetics

The pharmacokinetics of Withaferin A, dihydro- is still under investigation. It has been suggested that additional pharmacokinetic studies with pure withaferin a, dihydro- administration and use of more sensitive analytical techniques may reveal whether the oral bioavailability of withaferin a, dihydro- is really very low in humans compared with rodents .

Result of Action

The molecular and cellular effects of Withaferin A, dihydro- action include the generation of reactive oxidative species, Par-4 activation, endoplasmic reticulum stress (ER) induction, and p53 activation . It has been found to have anticancer, anti-inflammatory, antiherpetic, antifibrotic, antiplatelet, profibrinolytic, immunosuppressive, antipigmentation, antileishmanial, and healing potentials .

Action Environment

The action of Withaferin A, dihydro- can be influenced by environmental factors. For example, the enzymes responsible for gene encoding in the transcription process have no effect on 1-deoxy-d-xylulose-5-phosphate reductase (DXR) and 1-deoxy-d-xylulose-5-phosphate synthase (DXS) and may be the primary reason for the maximum productivity of withanolide components

Safety and Hazards

Analyse Biochimique

Biochemical Properties

“Withaferin A, dihydro-” interacts with several key biomolecules in biochemical reactions. It has been found to interact with NF-κB, STAT, Hsp90, ER-α, p53, and TGF-β . These interactions lead to the inhibition of cancer cell proliferation and cell cycle arrest in the G2/M stage, ultimately leading to apoptosis or cell death .

Cellular Effects

The effects of “Withaferin A, dihydro-” on various types of cells and cellular processes are profound. It influences cell function by altering oxidative stress, promoting apoptosis, and autophagy, inhibiting cell proliferation, reducing angiogenesis, and metastasis progression . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “Withaferin A, dihydro-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to the attenuation of various cancer hallmarks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Withaferin A, dihydro-” change over time. It has been observed that the compound has a half-life of 5.6 minutes . This indicates its stability and degradation over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of “Withaferin A, dihydro-” vary with different dosages in animal models. A dose of 4 mg/kg in mice results in a 2 μM concentration in plasma, showing the metastatic inhibition in lung nodule and induces vimetin 56 phosphorylation with minimum toxicity for lung tissues .

Metabolic Pathways

“Withaferin A, dihydro-” is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it also affects metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “Withaferin A, dihydro-” within cells and tissues involve interactions with transporters or binding proteins . It also affects its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXCLNDPESBJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329178 | |

| Record name | Withaferin A, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5589-41-3 | |

| Record name | Withaferin A, dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Withaferin A, dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Withaferin A, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1581376.png)

![Disodium;7-anilino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B1581379.png)